5(6)-Carboxyfluorescein diacetate succinimidyl ester

Flow Cytometry Lymphocyte Tracking Cell Proliferation

CFDA-SE (CFSE) is the gold-standard cell proliferation tracer, uniquely combining membrane-permeable diacetate groups for uniform loading and a succinimidyl ester for covalent, long-lived intracellular retention. Upon esterase activation, it labels proteins stably, enabling quantitative tracking of up to 8 cell divisions without intercellular transfer. Replace hazardous [³H]-thymidine in MLR assays, track adoptively transferred cells in vivo, and multiplex with FITC-channel antibodies. This dual-step activation—diffusion followed by enzymatic trapping—cannot be replicated by generic CFSE or lipophilic dyes. Ensure data fidelity with high-purity CFDA-SE.

Molecular Formula C58H38N2O22
Molecular Weight 1114.9 g/mol
CAS No. 150347-59-4
Cat. No. B130506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxyfluorescein diacetate succinimidyl ester
CAS150347-59-4
Synonyms3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione;  5(6)-Carb
Molecular FormulaC58H38N2O22
Molecular Weight1114.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
InChIInChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3
InChIKeyLZFDYQHOQDFMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE/CFSE) for Flow Cytometric Cell Proliferation and Long-Term Tracking


5(6)-Carboxyfluorescein diacetate succinimidyl ester (CAS 150347-59-4), widely known as CFDA-SE or CFSE, is a cell-permeant, non-fluorescent pro-dye that passively diffuses into live cells [1]. Upon entry, intracellular esterases cleave its acetate groups to yield the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester, which covalently binds to intracellular lysine residues and other amines, resulting in stable, long-term cellular labeling [1]. This unique two-step activation—membrane permeation followed by enzymatic conversion and covalent trapping—makes it a gold-standard tool for tracking cell division via flow cytometry, as its fluorescence is partitioned approximately equally between daughter cells with each generation . It is not merely a passive dye but a functional, quantifiable reporter of cellular proliferation dynamics.

Why Generic Substitution Fails: The Critical Need for 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester in Quantitative Proliferation Assays


Replacing 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) with a generic alternative is not straightforward due to its unique dual functionality as a cell-permeant pro-dye and a covalent intracellular label. Its diacetate groups confer high membrane permeability, which is crucial for efficient and uniform loading of non-quiescent cells; direct use of the fluorescent product, CFSE, results in significantly lower permeability and labeling efficiency [1]. Furthermore, the covalent attachment via its succinimidyl ester moiety to long-lived intracellular proteins ensures that the label is neither transferred to adjacent cells nor lost over extended culture periods, a property not shared by lipophilic membrane dyes like PKH26 [2]. These combined attributes enable the high-fidelity tracking of up to 8 cell divisions, a quantitative resolution that is diminished or lost with dyes exhibiting higher toxicity, greater spectral bleed-through, or less stable retention .

Quantitative Evidence for 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester: Head-to-Head Comparator Data for Informed Procurement


Superior Staining Homogeneity in Lymphocytes Compared to Lipophilic Dye PKH26

In direct comparisons with the lipophilic dye PKH26, 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) demonstrates superior staining homogeneity across lymphocyte populations, which is a critical factor for accurate flow cytometric analysis [1]. While both dyes can track cell division via fluorescence halving, CFSE's uniform labeling results in narrower fluorescence peaks, allowing for clearer resolution of subsequent generations [1]. This property is also associated with a lower overall cost for experiments, providing a tangible procurement advantage [1].

Flow Cytometry Lymphocyte Tracking Cell Proliferation

High-Fidelity Tracking of Up to 8 Cell Divisions by Sequential Fluorescence Halving

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) enables the resolution of up to 8 successive cell divisions in lymphocyte populations through the sequential halving of its fluorescence intensity [1]. This quantitative capacity is a direct result of the dye's covalent attachment to intracellular proteins and its equal partitioning during cytokinesis . In contrast, many alternative dyes, such as those based on lipophilic membrane intercalation (e.g., PKH26), often exhibit broader fluorescence peaks and less defined generational boundaries, limiting their utility for high-resolution kinetic studies .

Flow Cytometry Lymphocyte Proliferation Cell Division Tracking

Long-Term In Vivo Cell Tracking Capability Over Weeks vs. Short-Term Dyes

The covalent intracellular labeling by 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) confers exceptional long-term retention, enabling in vivo tracking of labeled cells for several weeks [1]. Studies have shown that CFSE-labeled thymocytes can be tracked in vivo, with the turnover rate of labeled emigrants in lymph nodes estimated to be on the order of 21 days [1]. This is a significant advantage over short-term tracking dyes such as Calcein AM or Hoechst 33342, which are either rapidly extruded, toxic over extended periods, or fail to label dividing cells equally, limiting their use to acute experiments of less than 3 days [2].

In Vivo Cell Tracking Adoptive Cell Transfer Lymphocyte Migration

Non-Radioactive Alternative to [3H]-Thymidine in Mixed Lymphocyte Reactions with Defined Kinetics

In murine mixed lymphocyte reactions (MLR), 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) serves as a safe, non-radioactive alternative to traditional [3H]-thymidine incorporation assays [1]. The study defined the optimal timepoint for measuring MLR via CFSE dilution as day 5 of culture, based on the exponential increase in daughter T-cell numbers and the near-complete disappearance of stimulator cells by day 2 (<0.2-0.3% of the mixed population) [1]. This provides a quantifiable, time-resolved window into T-cell activation that [3H]-thymidine, a static endpoint assay, cannot provide.

Mixed Lymphocyte Reaction Immunology Non-Radioactive Assay

Established Role in Adoptive Transfer Models for In Vivo Immune Monitoring and Cancer Immunotherapy

CFSE is a cornerstone reagent in preclinical adoptive T-cell transfer models, where its stable, covalent label allows for the quantitative tracking of donor cell proliferation, persistence, and migration in vivo [1]. In these models, labeling donor T-cells with CFSE prior to transfer into allogeneic hosts enables the explicit analysis of T-cell proliferation upon recovery [2]. Its proven utility in tracking cytotoxic T lymphocyte (CTL) migration and distribution during cancer immunotherapy further underscores its value [3].

Adoptive Cell Transfer Cancer Immunotherapy In Vivo Tracking

Optimal Application Scenarios for 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester in Immunology and Drug Discovery


High-Resolution Flow Cytometric Analysis of Lymphocyte Proliferation Kinetics

Utilize CFSE to label lymphocytes for in vitro stimulation assays. Its uniform labeling and sequential fluorescence halving allow for the precise quantification of up to 8 cell divisions, enabling the calculation of proliferation indices, division indices, and precursor frequencies [1]. This is the definitive application for studying T-cell and B-cell responses to antigens, mitogens, or immunomodulatory drugs, where the high resolution of division peaks directly impacts the quality and depth of the resulting data.

Non-Radioactive Mixed Lymphocyte Reaction (MLR) Assays for Immunogenicity Testing

Replace hazardous [3H]-thymidine in MLR assays with CFSE. By labeling responder splenocytes and analyzing CFSE dilution after 5 days of co-culture with allogeneic stimulator cells, researchers can obtain a kinetic, multi-parameter readout of T-cell activation that surpasses the static information provided by traditional radioassays [2]. This method is ideal for assessing the immunogenicity of therapeutic proteins or evaluating immunosuppressive drug candidates in a safer and more informative manner.

Long-Term In Vivo Tracking of Adoptively Transferred Cells in Preclinical Models

Label donor T-cells, stem cells, or dendritic cells with CFSE prior to adoptive transfer into recipient animals. The stable, covalent label persists for weeks, allowing for longitudinal tracking of cell migration, tissue distribution, and in vivo proliferation via flow cytometric analysis of harvested lymphoid organs [3][4]. This is essential for studies in cancer immunotherapy, transplantation, and autoimmune disease, where understanding the fate of transferred cells over clinically relevant timeframes is paramount.

Multiparametric Flow Cytometry Panels for Immunophenotyping of Dividing Cells

Because CFSE is detected in the standard FITC channel (Ex/Em ~494/521 nm), it can be readily combined with a wide array of other fluorophore-conjugated antibodies for surface and intracellular marker staining [5]. This enables the simultaneous analysis of cell division history (via CFSE dilution) and the acquisition of activation markers, cytokine expression, or transcription factor profiles, providing a comprehensive, single-cell view of immune cell differentiation and function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5(6)-Carboxyfluorescein diacetate succinimidyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.